molecular formula C15H18N2O4 B2715730 3-(1-((2S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2058890-97-2

3-(1-((2S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2715730
CAS No.: 2058890-97-2
M. Wt: 290.319
InChI Key: PGOJJLRIHFWPED-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bicyclic heptene, a carbonyl group, a pyrrolidine ring, and an oxazolidine dione. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The bicyclic heptene would likely form a rigid, three-dimensional structure, while the pyrrolidine and oxazolidine rings would add additional complexity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the carbonyl group, which is often involved in reactions like nucleophilic addition or substitution. The double bond in the heptene ring could potentially undergo reactions like hydrogenation or halogenation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, the nature of its functional groups, and its stereochemistry .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The synthesis of oxazolidines, thiazolidines, and tetrahydro-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones from β-hydroxy- or β-mercapto-α-amino acid esters involves cyclization reactions that lead to bicyclic compounds with potential biological activities. These synthetic pathways offer a versatile approach to creating a diverse array of heterocyclic compounds that could be further explored for various scientific applications (Badr, Aly, Fahmy, & Mansour, 1981).

Asymmetric Synthesis

The asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones via N,O-ligand/Cu(I) catalyzed 1,3-dipolar cycloaddition of azomethine ylides with 5-alkylidene thia(oxa)zolidine-2,4-diones results in compounds with a spiro-heteroquaternary stereogenic center. This method demonstrates high efficiency and selectivity, producing structurally novel compounds that could have significance in the development of chiral drugs or materials (Yang, Tang, He, Li, Yu, & Deng, 2015).

Novel Heterocyclic Compounds

Research on the synthesis of 7-(substituted-amino)-3-azabicyclo[3.2.0]heptanes via 1,2-cycloaddition reactions opens avenues for generating new heterocyclic structures. These compounds, due to their unique bicyclic frameworks, could be of interest for pharmacological studies or as intermediates in organic synthesis (Rynbrandt, 1974).

Polymerization and Material Science Applications

The polymerization of triazolidine-diones with diisocyanates to form novel polyureas showcases the potential of using heterocyclic compounds as monomers in polymer science. These materials could find applications in various industrial fields due to their unique mechanical and chemical properties (Mallakpour & Rafiee, 2003).

Catalytic Reactions and Carbon Dioxide Utilization

A tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide for the synthesis of oxazolidine-2,4-diones offers an environmentally benign route to these compounds. This method highlights the potential for sustainable chemical processes in synthesizing biologically relevant molecules (Zhang, Xia, Yang, & Lu, 2015).

Properties

IUPAC Name

3-[1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-13-8-21-15(20)17(13)11-3-4-16(7-11)14(19)12-6-9-1-2-10(12)5-9/h1-2,9-12H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOJJLRIHFWPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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